N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a pyridine core substituted with chloro, cyano, and methyl groups at positions 5, 3, 4, and 6, respectively. The pyridine ring is linked to a piperidine moiety, which is further functionalized with a cyclopropanesulfonamide group.
Properties
IUPAC Name |
N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S/c1-10-14(8-18)16(19-11(2)15(10)17)21-7-3-4-12(9-21)20-24(22,23)13-5-6-13/h12-13,20H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUABKPYDDIWRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CCCC(C2)NS(=O)(=O)C3CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several cyclopropanesulfonamide derivatives reported in recent patent applications (2022). Below is a detailed comparison based on structural features, physicochemical properties, and inferred biological activity.
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Diversity: The target compound employs a pyridine core, which is simpler and less sterically demanding compared to fused heterocycles (e.g., imidazo-pyrrolo-pyrazine in ). This may enhance metabolic stability but reduce binding specificity for complex enzyme pockets.
Substituent Effects: The target’s chloro and cyano groups are strong electron-withdrawing substituents, which may enhance electrophilicity and interaction with nucleophilic residues (e.g., cysteine in kinases). In contrast, nitro groups in offer similar electron withdrawal but introduce redox-sensitive liabilities. Methyl groups at positions 4 and 6 on the pyridine ring may improve metabolic resistance compared to allyl or propyl substituents in bicyclic analogs .
Physicochemical Properties :
- The target compound has a moderate molecular weight (~383 g/mol), aligning with Lipinski’s rule of five, whereas fused-core analogs (e.g., , MW 432) approach the upper limit, risking poor bioavailability.
- The cyclopropanesulfonamide moiety, common to all compounds, enhances solubility via sulfonamide’s polar nature, counterbalancing hydrophobic substituents like chloro or methyl groups.
Synthetic Accessibility :
- The target likely requires sequential substitution on pyridine (chlorination, cyanation) followed by piperidine coupling, similar to methods in . In contrast, fused-core analogs necessitate multi-step heterocycle formation (e.g., imidazo-pyrrolo-pyrazine synthesis in ), increasing synthetic complexity.
Research Findings and Implications
For example:
- Compounds with pyrrolo-pyridine cores (e.g., ) are described as kinase inhibitors, with nitro groups facilitating covalent binding to ATP pockets .
- Imidazo-pyrrolo-pyrazine derivatives (e.g., ) show enhanced potency in enzymatic assays, attributed to their planar, DNA-intercalating fused cores .
The target compound’s pyridine-based structure may offer a balance between synthetic feasibility and target engagement, though its chloro and cyano substituents could limit solubility compared to hydroxylated analogs (e.g., ).
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